molecular formula C5H12OSSi B14726759 O-(Trimethylsilyl) ethanethioate CAS No. 13247-83-1

O-(Trimethylsilyl) ethanethioate

Cat. No.: B14726759
CAS No.: 13247-83-1
M. Wt: 148.30 g/mol
InChI Key: GOXUMBWHWIBWCI-UHFFFAOYSA-N
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Description

O-(Trimethylsilyl) ethanethioate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethanethioate moiety. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(Trimethylsilyl) ethanethioate typically involves the reaction of ethanethioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Ethanethioate+Trimethylsilyl chlorideO-(Trimethylsilyl) ethanethioate+HCl\text{Ethanethioate} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Ethanethioate+Trimethylsilyl chloride→O-(Trimethylsilyl) ethanethioate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(Trimethylsilyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted ethanethioates depending on the nucleophile used.

Scientific Research Applications

O-(Trimethylsilyl) ethanethioate has diverse applications in scientific research:

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(Trimethylsilyl) ethanethioate involves the reactivity of the trimethylsilyl group. The trimethylsilyl group can act as a protecting group for hydroxyl, amino, and carboxyl groups, preventing unwanted side reactions during chemical synthesis. The compound can also participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Used for silylation reactions.

    Trimethylsilyl trifluoromethanesulfonate: Another silylating agent with different reactivity.

    Hexamethyldisilazane: Used for silylation of amines and alcohols.

Uniqueness

O-(Trimethylsilyl) ethanethioate is unique due to its specific reactivity profile and the presence of both the trimethylsilyl and ethanethioate groups. This dual functionality allows for versatile applications in organic synthesis and chemical research.

Properties

CAS No.

13247-83-1

Molecular Formula

C5H12OSSi

Molecular Weight

148.30 g/mol

IUPAC Name

O-trimethylsilyl ethanethioate

InChI

InChI=1S/C5H12OSSi/c1-5(7)6-8(2,3)4/h1-4H3

InChI Key

GOXUMBWHWIBWCI-UHFFFAOYSA-N

Canonical SMILES

CC(=S)O[Si](C)(C)C

Origin of Product

United States

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